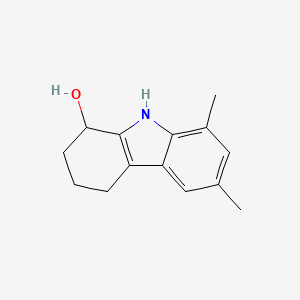

6,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-8-6-9(2)13-11(7-8)10-4-3-5-12(16)14(10)15-13/h6-7,12,15-16H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUUFICNYNDRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=C(N2)C(CCC3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The applications of 6,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its antiviral and anticancer properties:

- Antiviral Activity : Research indicates that carbazole derivatives exhibit significant antiviral properties against viruses like hepatitis C. A specific study reported an EC50 value of 0.031 µM against HCV genotype 1b with a high selectivity index (SI > 1612) and low cytotoxicity (CC50 > 50 µM) .

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, N-ethyl-carbazole derivatives exhibited IC50 values of 5.9 µg/mL against C6 glioma and 25.7 µg/mL against A549 lung carcinoma cells .

Biological Research

The compound is studied for its potential biological activities beyond antiviral and anticancer effects:

- Antimicrobial Properties : Preliminary studies suggest that it may also possess antimicrobial activities, although further research is needed to establish its efficacy against specific pathogens.

Industrial Applications

This compound is utilized in the production of dyes and pigments due to its stable chemical structure and ability to undergo various chemical reactions:

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Quinones | Potassium permanganate |

| Reduction | More saturated derivatives | Lithium aluminum hydride |

| Substitution | Functionalized derivatives | Halogens, alkyl halides |

Case Study 1: Antiviral Efficacy

A derivative of the carbazole scaffold demonstrated significant antiviral activity against HCV with low cytotoxicity. This suggests structural modifications can enhance antiviral efficacy while minimizing toxicity.

Case Study 2: Anticancer Potential

In vitro studies highlighted the cytotoxic effects of related carbazole derivatives against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-donating groups significantly influences biological activity.

Structure-Activity Relationship (SAR)

The biological activity of carbazole derivatives like this compound is closely linked to their structural features:

- The introduction of methyl groups at specific positions has been associated with increased activity against cancer cells.

Key factors influencing activity include:

- Position and nature of substituents on the carbazole ring.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

6,8-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Different core structure but shares some functional similarities.

Uniqueness

6,8-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol is unique due to its specific substitution pattern on the carbazole ring, which can influence its chemical reactivity and biological activity.

Biological Activity

Introduction

6,8-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol is a derivative of carbazole known for its complex structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique properties and interactions with biological systems. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H17NO. It features a tricyclic structure with two methyl groups at the 6 and 8 positions of the carbazole ring. This configuration contributes to its lipophilicity and ability to penetrate biological membranes.

| Property | Value |

|---|---|

| Molecular Weight | 215.3 g/mol |

| LogP | 3.3037 |

| Polar Surface Area (PSA) | 32.86 Ų |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain derivatives had IC50 values comparable to established anticancer drugs like doxorubicin .

Anti-prion Activity

A notable study evaluated the anti-prion activity of derivatives derived from tetrahydrocarbazole compounds. The findings suggested that structural features such as a hydroxy group at the 2-position and an amino group at the 3-position were crucial for enhancing anti-prion activity in TSE-infected cells . The most effective derivative was reported to be eight times more potent than the lead compound.

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with various biochemical pathways:

- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes that are crucial for tumor growth and proliferation.

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that it may modulate ROS levels in cells, contributing to its cytotoxic effects against cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : Using appropriate precursors under controlled conditions.

- Methylation : Introducing methyl groups at the 6 and 8 positions through reactions with methylating agents.

- Purification Techniques : Crystallization and chromatography are often employed to achieve high purity levels suitable for biological testing.

Study on Antitumor Properties

A recent investigation into the antitumor properties of various tetrahydrocarbazole derivatives highlighted the importance of structural modifications on biological activity. The study found that specific substitutions on the carbazole ring significantly influenced cytotoxicity against different cancer cell lines .

Evaluation of Anti-prion Activity

In another study focused on anti-prion activity, researchers synthesized several derivatives of tetrahydrocarbazole and evaluated their effects on prion-infected cells. The results indicated that modifications at specific positions enhanced their efficacy compared to unmodified compounds .

Q & A

Q. What are the common synthetic routes for 6,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as cyclization of substituted indole derivatives or condensation of hydrazines with cyclohexanone precursors. Key steps include:

- Hydrazone formation followed by acid-catalyzed cyclization to construct the carbazole core .

- Methylation at the 6- and 8-positions using methyl halides or dimethyl sulfate under basic conditions .

- Hydroxylation at the 1-position via oxidation-reduction sequences (e.g., using PCC or NaBH4) . Critical parameters for optimization include temperature (60–120°C), solvent polarity (e.g., ethanol, DMF), and pH control to prevent side reactions .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy : To verify substituent positions (e.g., methyl groups at C6/C8 and hydroxyl at C1) and ring saturation .

- High-resolution mass spectrometry (HRMS) : For molecular formula validation (C14H17NO) .

- X-ray crystallography : Resolves stereochemical ambiguities; for example, non-planar carbazole rings in related derivatives .

- HPLC : Purity assessment (>95% for pharmacological studies) .

Q. What functional groups in this compound influence its reactivity and biological activity?

- Hydroxyl group (C1) : Participates in hydrogen bonding with biological targets (e.g., enzymes) and undergoes esterification/acylation for prodrug development .

- Methyl groups (C6/C8) : Enhance lipophilicity, affecting membrane permeability and metabolic stability .

- Tetrahydrocarbazole core : Provides conformational rigidity, influencing binding affinity to receptors like serotonin transporters .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural characterization?

- Multi-technique validation : Combine NMR (solution state) with X-ray crystallography (solid state) to account for conformational flexibility .

- Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

- Dynamic HPLC-NMR : Monitor solution-state conformations under varying temperatures .

Q. What strategies are recommended for designing derivatives with enhanced bioactivity?

- Structure-activity relationship (SAR) studies :

- Introduce electron-withdrawing groups (e.g., nitro, fluoro) at C3/C4 to modulate electronic density and redox potential .

- Replace the hydroxyl group with sulfonate or phosphate moieties to improve solubility .

- Fragment-based drug design : Use the carbazole core as a scaffold for hybrid molecules (e.g., carbazole-chalcone conjugates) .

Q. How can reaction scalability challenges (e.g., low yields in cyclization steps) be addressed?

- Continuous flow reactors : Improve heat/mass transfer for exothermic cyclization reactions, reducing byproduct formation .

- Catalytic optimization : Use Lewis acids (e.g., ZnCl2) to accelerate hydrazone cyclization .

- Design of Experiments (DoE) : Employ factorial design to identify critical variables (e.g., solvent ratio, catalyst loading) .

Q. What computational tools are used to predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Screen against targets like cyclooxygenase-2 (COX-2) or dopamine receptors .

- Molecular dynamics simulations (GROMACS) : Assess binding stability over time (e.g., 100-ns trajectories) .

- Pharmacophore modeling (MOE) : Identify essential interaction features (e.g., hydrogen bond donors) for virtual library screening .

Data Contradiction and Validation

Q. How should discrepancies in thermal stability data (TGA vs. DSC) be interpreted?

- TGA-DSC coupling : Simultaneous analysis under inert atmosphere to correlate weight loss (TGA) with endothermic/exothermic events (DSC) .

- Kinetic analysis : Apply the Kissinger method to determine activation energy (Ea) for decomposition .

- Sample purity verification : Impurities (e.g., residual solvents) can artificially lower decomposition temperatures; re-purify via column chromatography .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.